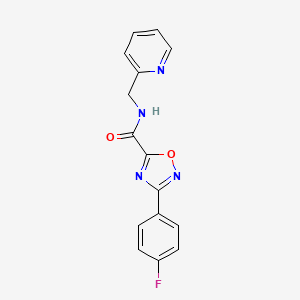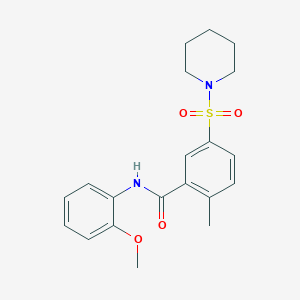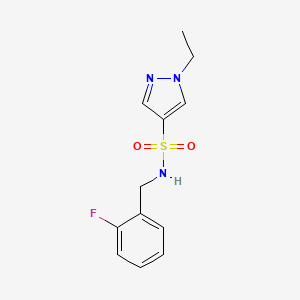
3-(4-fluorophenyl)-N-(2-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-N-(2-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound with potential applications in scientific research. This compound is also known as 'compound 1' and belongs to the class of oxadiazole derivatives.
Mechanism of Action
The mechanism of action of compound 1 is not fully understood. However, it has been reported to inhibit the activity of the enzyme tyrosine kinase by binding to its ATP-binding site. This results in the inhibition of cellular processes such as cell growth, differentiation, and apoptosis. In addition, compound 1 has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Compound 1 has been reported to exhibit biochemical and physiological effects. It has been reported to inhibit the growth of tumor cells and to induce apoptosis in cancer cells. In addition, it has been reported to exhibit anti-inflammatory and antimicrobial activities.
Advantages and Limitations for Lab Experiments
Compound 1 has several advantages for lab experiments. It is a relatively stable compound and can be synthesized using a multistep process. In addition, it has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. However, there are also some limitations for lab experiments. The synthesis process is time-consuming and requires several steps. In addition, the compound is relatively expensive and may not be readily available in large quantities.
Future Directions
There are several future directions for the research on compound 1. One possible direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another possible direction is to investigate its potential as an anti-inflammatory and antimicrobial agent. In addition, further studies are needed to fully understand the mechanism of action of compound 1 and its biochemical and physiological effects. Finally, the synthesis process can be optimized to improve the yield and reduce the cost of the compound.
Conclusion:
In conclusion, compound 1 is a chemical compound with potential applications in scientific research. It can be synthesized using a multistep process and has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. Further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent for the treatment of cancer.
Synthesis Methods
Compound 1 can be synthesized using a multistep process. The first step involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to obtain 4-fluoro-N-ethoxycarbonylaniline. The second step involves the reaction of 4-fluoro-N-ethoxycarbonylaniline with hydrazine hydrate to obtain 4-fluoro-N-hydrazinocarbonylaniline. The third step involves the reaction of 4-fluoro-N-hydrazinocarbonylaniline with pyridine-2-carboxaldehyde to obtain 3-(4-fluorophenyl)-N-(2-pyridinylmethyl) hydrazinecarboxamide. The final step involves the reaction of 3-(4-fluorophenyl)-N-(2-pyridinylmethyl) hydrazinecarboxamide with ethyl chloroformate to obtain 3-(4-fluorophenyl)-N-(2-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide.
Scientific Research Applications
Compound 1 has potential applications in scientific research. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In addition, it has been reported to inhibit the activity of the enzyme tyrosine kinase, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Compound 1 has also been reported to inhibit the growth of tumor cells and to induce apoptosis in cancer cells.
properties
IUPAC Name |
3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c16-11-6-4-10(5-7-11)13-19-15(22-20-13)14(21)18-9-12-3-1-2-8-17-12/h1-8H,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTRCWQXSINVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(quinolin-4-ylmethyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5411382.png)
![3-[(4-nitrobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5411383.png)
![N-{3-[4-(3-methylphenoxy)piperidin-1-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5411389.png)
![N~2~-({1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetyl)glycinamide](/img/structure/B5411396.png)
![N-(isoxazol-3-ylmethyl)-2-methyl-7-(pyrrolidin-1-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5411404.png)
![N-[3-(allyloxy)phenyl]-2-(methylthio)benzamide](/img/structure/B5411411.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5411415.png)
![3-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-2-methylbenzoic acid](/img/structure/B5411421.png)

![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B5411451.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5411455.png)

